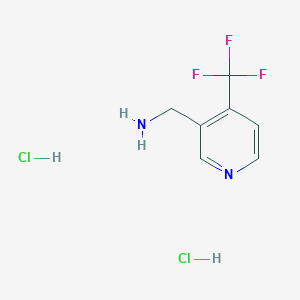

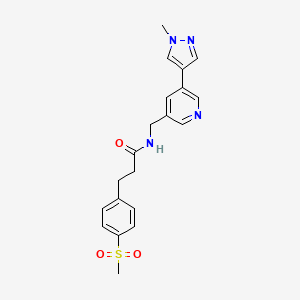

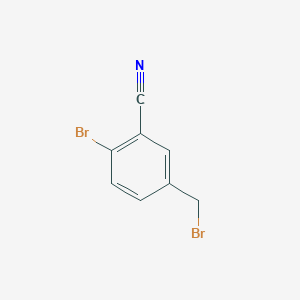

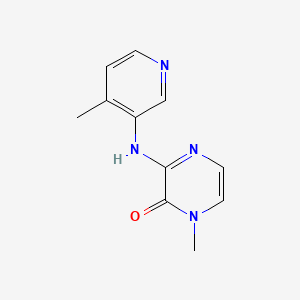

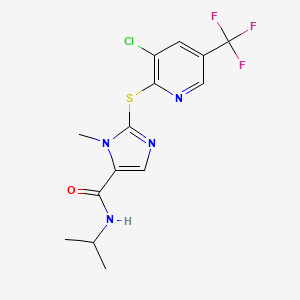

![molecular formula C10H14N2O2 B2906491 2-[(Oxan-2-yl)methoxy]pyrimidine CAS No. 2199133-43-0](/img/structure/B2906491.png)

2-[(Oxan-2-yl)methoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Oxan-2-yl)methoxy]pyrimidine is a heterocyclic compound with a pyrimidine core. It exhibits diverse pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry. The pyrimidine moiety is known for its antimicrobial, antiviral, antitumor, and antifibrotic properties .

6.

Physical and Chemical Properties Analysis

- Melting Point : The compound exhibits a yellow solid state with a melting point of approximately 214–215°C .

8.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of promutagen O4-methylthymidine reveals how methylation alters the electronic, geometric, and conformational properties of the pyrimidine base, potentially affecting DNA pairing and mispairing. Methylation induces a cytosine-like conjugation, suggesting the structural adaptability of methylated pyrimidines in biological systems (Brennan et al., 1986).

Organic Synthesis and Catalysis

2-Amino-4,6-diarylpyrimidines, synthesized via microwave irradiation, demonstrate the role of pyrimidine derivatives in organic synthesis and catalysis, highlighting their potential in creating compounds with diverse chemical properties (Meenakshisundaram et al., 2007).

Drug Development

Novel benzodifuranyl and oxadiazepines derived from pyrimidine compounds show significant anti-inflammatory and analgesic activities. These findings underscore pyrimidine derivatives' potential in drug development, particularly for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiviral Research

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibit marked inhibition of retrovirus replication, offering insights into the development of antiviral agents targeting viral diseases, including HIV (Hocková et al., 2003).

Antioxidant and Antimicrobial Applications

The synthesis and evaluation of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrate their promising antioxidant and antimicrobial activities, highlighting pyrimidine derivatives' potential in developing new therapeutics for oxidative stress-related and microbial infections (Rani et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Pyrimidine derivatives are involved in various biochemical pathways, including purine and pyrimidine biosynthesis . These compounds can influence the balance of nucleotides, which are essential for DNA and RNA synthesis .

Pharmacokinetics

The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Pyrimidine derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(Oxan-2-yl)methoxy]pyrimidine . These factors could include pH, temperature, and the presence of other molecules in the cellular environment .

Propiedades

IUPAC Name |

2-(oxan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-13-9(4-1)8-14-10-11-5-3-6-12-10/h3,5-6,9H,1-2,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBKCIDBNZZABY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2906410.png)

![6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B2906413.png)

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)

![2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2906425.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906429.png)